Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812705
InChI: InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C10H9F3N2O2S
Molecular Weight: 278.25 g/mol

Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15812705

Molecular Formula: C10H9F3N2O2S

Molecular Weight: 278.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate -

Specification

Molecular Formula C10H9F3N2O2S
Molecular Weight 278.25 g/mol
IUPAC Name ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Standard InChI InChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3
Standard InChI Key YTMVQQRVFJNVJK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,thiazole-5-carboxylate, with the molecular formula C₁₀H₉F₃N₂O₂S and a molecular weight of 278.25 g/mol . Its structure (Fig. 1) comprises:

  • A five-membered imidazo[2,1-b]thiazole ring system.

  • A trifluoromethyl (-CF₃) group at position 6, enhancing lipophilicity and metabolic stability.

  • An ethyl ester (-COOEt) at position 5, facilitating prodrug strategies or further derivatization.

  • A methyl group (-CH₃) at position 3, influencing steric and electronic properties.

Figure 1: 2D structure of ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate .

Key Identifiers:

PropertyValue
InChIInChI=1S/C10H9F3N2O2S/c1-3-17-8(16)6-7(10(11,12)13)14-9-15(6)5(2)4-18-9/h4H,3H2,1-2H3
InChIKeyYTMVQQRVFJNVJK-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N=C2N1C(=CS2)C)C(F)(F)F

Synthesis and Structural Elucidation

Hypothetical Synthesis Outline:

  • Step 1: Condensation of 2-aminothiazole with a methyl-substituted α-bromoketone to form the imidazo[2,1-b]thiazole scaffold.

  • Step 2: Trifluoromethylation at position 6 via Ullmann coupling or direct electrophilic substitution.

  • Step 3: Esterification of the carboxylic acid intermediate with ethyl alcohol.

Analytical Characterization

The compound’s structure is confirmed through:

  • ¹H/¹³C NMR: Peaks corresponding to the ethyl ester (δ ~4.2 ppm for -OCH₂CH₃), methyl group (δ ~2.5 ppm), and trifluoromethyl group (¹⁹F NMR: δ ~-60 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 278.25 (M⁺) with fragments indicative of -CF₃ and -COOEt groups .

Physicochemical Properties

Predicted Properties

PropertyValue/Description
LogP~2.8 (estimated)
SolubilityLow aqueous solubility; soluble in DMSO, DMF
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

The trifluoromethyl group enhances lipophilicity, favoring membrane permeability, while the ester group balances polarity for synthetic versatility .

CompoundActivity (IC₅₀/Kᵢ)Target
Parent carboxylic acid57.7–98.2 µM (hCA II)Carbonic anhydrase
Ethyl ester derivativeData pendingN/A

Mechanistic Insights

  • Enzyme Inhibition: The trifluoromethyl group may disrupt enzyme active sites via hydrophobic interactions.

  • Prodrug Potential: Ethyl esters are often hydrolyzed in vivo to active carboxylic acids, enhancing bioavailability .

Applications in Drug Discovery

Lead Optimization

This compound serves as a versatile intermediate for:

  • Prodrug Development: Hydrolysis to 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, a candidate with reported antitumor activity.

  • Structure-Activity Relationship (SAR) Studies: Modifications at positions 3 (methyl) and 5 (ester) to optimize potency and pharmacokinetics.

Agrochemistry

Fluorinated heterocycles are prized in agrochemicals for their resistance to metabolic degradation. Potential applications include:

  • Herbicides: Disruption of plant acetolactate synthase (ALS).

  • Fungicides: Inhibition of fungal cytochrome P450 enzymes.

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